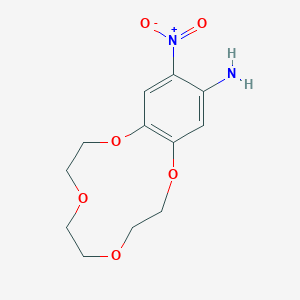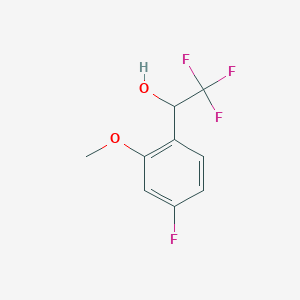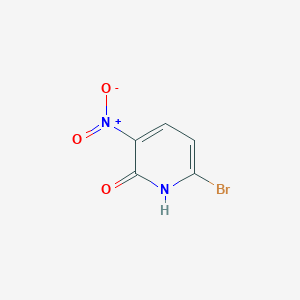
N-Boc-1-fluoro-4-methyl-2-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1-fluoro-4-methyl-2-pentanamine, also known as tert-butyl N-(1-fluoro-4-methylpentan-2-yl)carbamate, is a research chemical with the molecular formula C11H22FNO2 and a molecular weight of 219.30 g/mol. This compound is used as a building block in organic synthesis and has applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-fluoro-4-methyl-2-pentanamine typically involves the reaction of 1-fluoro-4-methyl-2-pentanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-1-fluoro-4-methyl-2-pentanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Deprotection Reactions: The major product is 1-fluoro-4-methyl-2-pentanamine.
Applications De Recherche Scientifique
N-Boc-1-fluoro-4-methyl-2-pentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Boc-1-fluoro-4-methyl-2-pentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The Boc protecting group provides stability during synthetic transformations and can be removed to reveal the active amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-1-fluoro-2-pentanamine
- N-Boc-1-fluoro-3-methyl-2-pentanamine
- N-Boc-1-fluoro-4-ethyl-2-pentanamine
Uniqueness
N-Boc-1-fluoro-4-methyl-2-pentanamine is unique due to the presence of both a fluorine atom and a Boc protecting group, which confer specific chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, while the Boc group allows for selective deprotection under mild conditions .
Propriétés
Formule moléculaire |
C11H22FNO2 |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
tert-butyl N-(1-fluoro-4-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C11H22FNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) |
Clé InChI |
WWGUKQNOFOYFEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CF)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)





![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)


![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)

